molecular formula C21H22N2O3S B2628995 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-90-4

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2628995
CAS No.: 1795301-90-4
M. Wt: 382.48
InChI Key: XDRWNWDCUFFKGB-UHFFFAOYSA-N
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Description

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a thiazolidine-2,4-dione structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the Thiazolidine-2,4-dione Ring: This step involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and 1-benzylpiperidine share the piperidine ring structure.

    Thiazolidinediones: Compounds such as pioglitazone and rosiglitazone are well-known thiazolidinediones with antidiabetic properties.

Uniqueness

3-(1-(3-(Naphthalen-1-yl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[1-(3-naphthalen-1-ylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-19(9-8-16-6-3-5-15-4-1-2-7-18(15)16)22-12-10-17(11-13-22)23-20(25)14-27-21(23)26/h1-7,17H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRWNWDCUFFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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